Sulfathiazole sodium
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Overview
Description
Sulfathiazole sodium is an organosulfur compound belonging to the sulfonamide family. It was once widely used as an oral and topical antimicrobial agent until less toxic alternatives were discovered . Despite its reduced usage in humans, it remains relevant in veterinary medicine .
Mechanism of Action
Target of Action
Sulfathiazole sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the biosynthesis of folic acid in bacteria . Folic acid is a vital cofactor in the synthesis of nucleic acids. Therefore, its depletion leads to impaired DNA synthesis and ultimately, bacterial cell death .
Pharmacokinetics
As a sulfa drug, it is known to be well-absorbed orally and widely distributed throughout the body . Its bioavailability is likely influenced by factors such as dosage form, patient characteristics, and concomitant medications.
Result of Action
The inhibition of folic acid synthesis by this compound results in the death of bacterial cells . This is because the bacteria are unable to replicate their DNA without the necessary folic acid . Therefore, this compound is effective against a wide range of gram-positive and gram-negative pathogenic microorganisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides Additionally, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution
Biochemical Analysis
Biochemical Properties
Sulfathiazole sodium plays a significant role in biochemical reactions. It blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . This compound is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .
Cellular Effects
This compound has a wide range of effects on various types of cells. It is effective against a wide range of gram-positive and gram-negative pathogenic microorganisms . The drug’s antimicrobial activity is due to its ability to inhibit the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, this compound prevents the production of folic acid, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
It is known that the drug is a short-acting sulfa drug
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of folic acid . It inhibits the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid, a precursor of folic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfathiazole sodium can be synthesized through the reaction of 2-aminothiazole with sulfanilamide. The reaction typically involves the use of solvents such as acetone or ethanol and requires heating to achieve a clear solution . The product is then purified through crystallization.
Industrial Production Methods
In industrial settings, this compound is produced by combining sulfanilamide with 2-aminothiazole under controlled conditions. The reaction mixture is heated, and the resulting product is purified through recrystallization. The use of solvents like acetone enhances the solubility and adsorption of the compound .
Chemical Reactions Analysis
Types of Reactions
Sulfathiazole sodium undergoes various chemical reactions, including:
Diazotization: Reacts with sodium nitrite in an acidic medium to form diazonium salts.
Coupling Reactions: Forms intense orange water-soluble dyes when coupled with aniline.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Diazotization: Sodium nitrite and hydrochloric acid.
Coupling Reactions: Aniline and acidic solutions.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired outcome.
Major Products Formed
Diazonium Salts: Formed during diazotization.
Water-Soluble Dyes: Produced in coupling reactions with aniline.
Scientific Research Applications
Sulfathiazole sodium has several scientific research applications:
Chemistry: Used in the synthesis of new sulfonamide derivatives with enhanced properties.
Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial growth.
Industry: Utilized in the development of new drug formulations with improved solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties but less toxicity.
Sulfadiazine: Used in combination with other sulfonamides for enhanced antimicrobial effects.
Sulfacetamide: Often used in topical formulations for eye infections.
Uniqueness
Sulfathiazole sodium is unique due to its specific structure, which allows it to form various polymorphs and multi-component crystal structures . This structural flexibility enhances its potential for forming new drug formulations with improved properties.
Properties
CAS No. |
144-74-1 |
---|---|
Molecular Formula |
C9H9N3NaO2S2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12); |
InChI Key |
RKXDGQFOLMYFFG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na] |
144-74-1 | |
Pictograms |
Irritant |
Related CAS |
72-14-0 (Parent) |
Synonyms |
4-amino-N-2-thiazolyl Benzenesulfonamide Alphadol Benzenesulfonamide, 4 amino N 2 thiazolyl Benzenesulfonamide, 4-amino-N-2-thiazolyl N(1)-2-thiazolylsulfanilamide norsulfazole sulfathiazole Sulfathiazole Sodium sulfathiazole, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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